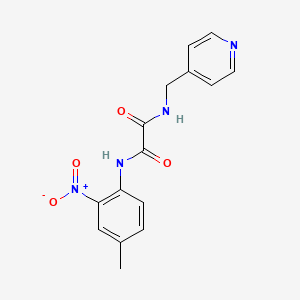

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-methyl-2-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-10-2-3-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMMMWLQYUWCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 4-methyl-2-nitroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with pyridin-4-ylmethanol under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may involve the use of strong acids or bases, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The nitro and pyridine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Oxalamides

Compounds in (e.g., 13 , 14 , 15 ) share the oxalamide backbone but differ in substituents:

- N1-(4-chlorophenyl)-N2-(pyridin-4-ylmethyl) analogs : These derivatives exhibit antiviral activity against HIV, with LC-MS and NMR data confirming their purity (HPLC >90%) and stereochemistry. For example, compound 15 showed a 53% yield and 95.0% HPLC purity, highlighting efficient synthesis protocols .

- Key structural differences : The target compound’s nitro group (vs. chlorophenyl or hydroxyethyl groups in 13–15 ) may enhance electrophilic interactions with viral targets but could also increase metabolic instability due to nitroreductase activity.

Table 1: Antiviral Oxalamides Comparison

Flavoring Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami flavor enhancers . These compounds share the pyridine moiety but feature methoxy and benzyl groups instead of nitro substituents.

- Safety profile: The NOEL (No Observed Adverse Effect Level) for S336 is 100 mg/kg bw/day in rats, with a margin of safety >33 million for human exposure .

- Metabolism : Hydrolysis and oxidative pathways dominate, suggesting that the target compound’s nitro group may introduce unique metabolic challenges (e.g., nitro-to-amine conversion) .

Table 2: Flavoring Oxalamides Comparison

Enzyme-Targeting Oxalamides

Compounds such as 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) inhibit stearoyl-CoA desaturase .

- Structural insights : Fluorine and chlorine substituents enhance metabolic stability and target binding via halogen bonding. In contrast, the nitro group in the target compound may offer stronger electron-withdrawing effects but lower stability.

- Synthetic efficiency : Compound 28 achieved a 64% yield with high NMR-confirmed purity, suggesting robust protocols for aryl-substituted oxalamides .

Critical Analysis of Structural and Functional Trends

- Nitro groups : While rare in the evidence, nitro-substituted oxalamides may face toxicity concerns (e.g., mutagenicity via nitroso intermediates) but could enhance binding to electron-deficient targets.

- Pyridine vs. other heterocycles: Pyridin-4-ylmethyl (target) vs.

- Synthetic challenges : Lower yields in antiviral oxalamides (e.g., 36% for 13 ) vs. higher yields in enzyme inhibitors (64% for 28 ) suggest substituent-dependent reaction optimization .

Biological Activity

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of 314.30 g/mol. The compound features a nitrophenyl group and a pyridinylmethyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.30 g/mol |

| CAS Number | 941895-36-9 |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Intermediate : 4-methyl-2-nitroaniline is reacted with oxalyl chloride to create an oxalamide intermediate.

- Final Product Formation : This intermediate is then reacted with pyridin-4-ylmethanol under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation.

- Signal Transduction Pathways : It could modulate pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Anti-inflammatory Activity :

- Objective : To assess cytokine production.

- Results : Treatment with the compound led to a 40% decrease in TNF-alpha levels in LPS-stimulated macrophages.

Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Biochemical Probes : For studying specific biochemical pathways in research settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves coupling substituted anilines with pyridinylmethyl amines via oxalyl chloride intermediates. Key steps include:

- Amine activation : Use of coupling agents like EDCI/HOBt to facilitate oxalamide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to minimize side reactions .

- Temperature control : Reactions often proceed at 0–25°C to prevent nitro group reduction or decomposition .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The pyridine protons (δ 8.2–8.6 ppm) and nitro group deshielding effects are diagnostic .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and rule out dimerization (common in oxalamides due to H-bonding) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the critical parameters for successful crystallization and X-ray diffraction analysis?

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures (1:1) at 4°C to obtain single crystals .

- Data collection : Use SHELX suite for structure solution. Key metrics: R-factor <5%, resolution ≤0.8 Å .

- Challenges : Nitro groups may induce disorder; employ restraints during refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the nitro and pyridinyl groups on bioactivity?

- Analog synthesis : Replace nitro with cyano or methoxy groups to assess electronic effects. Substitute pyridine with other heterocycles (e.g., thiophene) .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/ITC) to correlate substituents with IC50/Kd values .

- Computational modeling : Docking (AutoDock Vina) and MD simulations to predict binding modes in active sites .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Case example : A compound showing μM activity in cell-based assays but no effect in enzyme assays may indicate off-target effects or metabolic instability.

- Troubleshooting steps :

- Validate assay conditions (pH, cofactors, ATP concentrations) .

- Perform stability studies (LC-MS) to detect degradation products .

- Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to reduce logP .

- Metabolic stability : Replace labile groups (e.g., methyl esters) or incorporate deuterium at metabolic hotspots .

- Prodrug approaches : Mask nitro groups as acetals or esters to enhance solubility .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.